Cas no 324758-89-6 (N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide)

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide is a synthetic compound with significant advantages in organic synthesis. Its unique structure enables versatile applications in pharmaceuticals and materials science. The compound demonstrates high purity and stability, facilitating its use in complex reactions while maintaining desired yields. Its ability to form stable conjugates enhances its potential in drug discovery and materials development.
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide structure
324758-89-6 structure
商品名:N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide
CAS番号:324758-89-6
MF:C21H14N2O4
メガワット:358.346865177155
CID:6602899
PubChem ID:3448094

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide
    • N-(1,3-dioxoisoindolin-4-yl)-4-phenoxybenzamide
    • Benzamide, N-(2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)-4-phenoxy-
    • N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide
    • 324758-89-6
    • Oprea1_228469
    • ChemDiv2_000297
    • AKOS001601944
    • HMS1369N11
    • F0098-0358
    • インチ: 1S/C21H14N2O4/c24-19(22-17-8-4-7-16-18(17)21(26)23-20(16)25)13-9-11-15(12-10-13)27-14-5-2-1-3-6-14/h1-12H,(H,22,24)(H,23,25,26)
    • InChIKey: ALMVIYNQUXKHPZ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC2=C1C(=O)NC2=O)(=O)C1=CC=C(OC2=CC=CC=C2)C=C1

計算された属性

  • せいみつぶんしりょう: 358.095
  • どういたいしつりょう: 358.095
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 579
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 84.5Ų

じっけんとくせい

  • 密度みつど: 1.394±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 9.25±0.20(Predicted)

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0098-0358-75mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide
324758-89-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0098-0358-3mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide
324758-89-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0098-0358-10mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide
324758-89-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0098-0358-50mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide
324758-89-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0098-0358-20mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide
324758-89-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0098-0358-30mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide
324758-89-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0098-0358-25mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide
324758-89-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0098-0358-1mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide
324758-89-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0098-0358-2μmol
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide
324758-89-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0098-0358-4mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide
324758-89-6 90%+
4mg
$66.0 2023-05-17

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide 関連文献

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamideに関する追加情報

Professional Introduction to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide (CAS No. 324758-89-6)

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide (CAS No. 324758-89-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, characterized by its intricate molecular structure, exhibits promising properties that make it a valuable candidate for further investigation in drug discovery and therapeutic applications.

The molecular framework of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide incorporates a unique blend of functional groups, including an isoindoline core and a phenoxybenzamide moiety. The isoindoline scaffold is particularly noteworthy due to its presence in various bioactive natural products and synthetic molecules known for their pharmacological significance. The 1,3-dioxo group within the isoindoline ring introduces electrophilic centers that can participate in diverse chemical reactions, while the phenoxybenzamide part contributes to hydrophobic interactions and potential binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. The structure of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide aligns well with this trend, as it combines elements that have been extensively studied for their biological activity. For instance, isoindoline derivatives have shown promise in the treatment of neurological disorders due to their ability to interact with specific neurotransmitter receptors. Similarly, benzamide derivatives are well-documented for their roles in modulating inflammatory pathways and enzyme activities.

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key steps typically include cyclization reactions to form the isoindoline core, followed by functionalization at the 4-position with a phenoxy group and subsequent amide bond formation. These synthetic strategies not only showcase the versatility of modern organic chemistry but also provide a platform for further structural modifications aimed at optimizing biological activity.

The pharmacological potential of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide has been explored through various computational and experimental studies. Molecular docking simulations have suggested that this compound may interact with proteins involved in cancer cell proliferation and apoptosis. Specifically, the isoindoline moiety could potentially disrupt microtubule formation by binding to tubulin proteins, while the phenoxybenzamide group might interfere with signaling pathways critical for tumor growth.

In vitro assays have provided preliminary evidence supporting the biological relevance of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide. These studies have indicated inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, the compound has shown modest activity against certain bacterial strains, suggesting potential applications in antimicrobial therapies. Such findings underscore the importance of continued investigation into this novel molecule.

The development of new drug candidates relies heavily on understanding their physicochemical properties to ensure optimal pharmacokinetic profiles. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-ylyl-)-4-phenoxybenzamide

The future direction of research on N-(1,3-dioxo -2 , 3 -dihydro - 1 H - iso indol - 4 - yl b > ) - 4 - pheno xy benz amide (CAS No . 32 47 58 - 89 - 6 ) will likely focus on optimizing its chemical structure to enhance its biological efficacy and safety profile . This could involve modifications to the isoindoline core or the introduction of additional functional groups to improve target binding affinity . Furthermore , exploring its mechanism of action through detailed biochemical studies will be crucial for understanding its therapeutic potential.

In conclusion , N-(N-(1 , 3 -dioxo -2 , 3 -dihydro - 1 H - iso indol - 4 - yl ) u > em > ) - 4 - pheno xy benz amide ) ( CAS No . 32 47 58 - 89 - 6 ) represents a promising lead compound in pharmaceutical research . Its unique structural features , coupled with preliminary evidence of biological activity , position it as a valuable asset in the quest for novel therapeutic agents . As synthetic methodologies advance and computational tools become more sophisticated , further exploration of this compound and its derivatives is anticipated to yield significant insights into potential medical applications.

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